molecular formula C18H16ClFN2OS B7485597 2-chloro-6-fluoro-N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}benzamide

2-chloro-6-fluoro-N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}benzamide

Cat. No.: B7485597
M. Wt: 362.8 g/mol
InChI Key: KLCJIWVPRZLIIH-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}benzamide is a complex organic compound featuring a benzamide core with chloro and fluoro substituents, and a sulfanyl group linked to a 2-methylindole moiety. This compound is of interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. The chloro and fluoro substituents on the benzene ring are introduced through halogenation reactions. Finally, the benzamide moiety is formed by reacting the intermediate with an appropriate amine under amide coupling conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include using catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents like iron or tin(II) chloride.

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Amines.

  • Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Studying its interaction with biological targets and pathways.

  • Medicine: Investigating its potential as a therapeutic agent, possibly in the treatment of diseases such as cancer or inflammation.

  • Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its biological targets. It may interact with specific enzymes or receptors, leading to a cascade of biochemical reactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

  • 2-Chloro-6-fluorobenzamide: Similar structure but lacks the sulfanyl group.

  • 2-Methylindole derivatives: Similar indole core but different substituents.

Uniqueness: The presence of both chloro and fluoro substituents, along with the sulfanyl group, makes this compound unique compared to its analogs. These structural features may confer distinct biological and chemical properties.

This compound represents a fascinating area of study with potential applications across multiple scientific disciplines

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2OS/c1-11-17(12-5-2-3-8-15(12)22-11)24-10-9-21-18(23)16-13(19)6-4-7-14(16)20/h2-8,22H,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCJIWVPRZLIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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